7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Description
Structural Characterization of 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic Acid
Molecular Architecture of Bicyclo[4.1.0]heptane Derivatives
The bicyclo[4.1.0]heptane core structure, also known as norcarane, consists of a cyclohexane ring fused to a cyclopropane ring, creating a distinctive bicyclic framework with considerable ring strain. This molecular architecture is characterized by two bridgehead carbon atoms that connect the six-membered and three-membered rings, resulting in a rigid, constrained geometry that significantly influences chemical reactivity and physical properties. The parent compound bicyclo[4.1.0]heptane displays a molecular formula of C7H12 with a molecular weight of 96.17 grams per mole, serving as the foundational structure for various derivatives including the difluorinated carboxylic acid variant under investigation.
The structural designation bicyclo[4.1.0] indicates that the system contains two rings sharing two carbon atoms, with the numbers in brackets representing the number of carbon atoms in each bridge connecting the bridgehead positions. The "4" refers to the four-carbon chain forming the larger ring portion, "1" indicates the single carbon bridge completing the cyclohexane ring, and "0" signifies the direct connection between bridgehead carbons forming the cyclopropane ring. This nomenclature system provides precise structural information that is essential for understanding the three-dimensional arrangement of atoms within the molecule.
In the context of this compound, the molecular architecture becomes more complex due to the introduction of functional groups at specific positions. The carboxylic acid functionality at the C3 position introduces additional steric and electronic considerations, while the gem-difluorination at C7 substantially alters the electronic distribution throughout the bicyclic system. These modifications result in a compound that maintains the fundamental bicyclic architecture while exhibiting significantly different physical and chemical properties compared to the parent norcarane structure.
Cyclopropane Ring Strain Analysis in Fluorinated Bicyclic Systems
The cyclopropane moiety within the bicyclo[4.1.0]heptane framework exhibits substantial ring strain due to the deviation from ideal tetrahedral bond angles. In unsubstituted cyclopropane, the internal bond angles are compressed to approximately 60 degrees, representing a significant deviation from the ideal 109.5-degree tetrahedral angle characteristic of saturated carbon atoms. This angular strain, combined with torsional strain arising from eclipsed hydrogen atoms, contributes to the overall destabilization of the three-membered ring system.
Quantitative analysis of strain energies in methylated and fluorinated cyclopropane systems has revealed important insights into the effects of substitution on ring stability. Research has demonstrated that strain energy values for substituted cyclopropanes can range from 117.0 kilojoules per mole for dimethylcyclopropane to 146.1 kilojoules per mole for hexamethylcyclopropane, indicating that the fundamental ring strain energy of approximately 117.9 kilojoules per mole remains relatively constant regardless of methyl substitution patterns. However, fluorine substitution introduces additional complexities due to the unique electronic properties of the fluorine atom.
In fluorinated cyclopropane systems, strain energy values exhibit a broader range, varying from 137.9 kilojoules per mole for monosubstituted compounds to 260.0 kilojoules per mole for hexafluorocyclopropane. This dramatic increase in strain energy with fluorine substitution can be attributed to several factors, including the high electronegativity of fluorine, the strength of carbon-fluorine bonds, and the unique stereoelectronic effects associated with gem-difluorination. The incorporation of two fluorine atoms at the C7 position in this compound therefore represents a system with substantial ring strain that significantly influences molecular stability and reactivity patterns.
The strain analysis is further complicated by the integration of the cyclopropane ring within the larger bicyclic framework. The constraint imposed by the cyclohexane ring portion limits the ability of the cyclopropane moiety to adopt conformations that might otherwise relieve strain. This constraint effect results in a system where the strain energy is distributed throughout the entire bicyclic structure, creating unique opportunities for strain-release reactions and unusual reactivity patterns that are characteristic of highly strained molecular systems.
Stereoelectronic Effects of gem-Difluorination at C7 Position
The placement of two fluorine atoms at the C7 bridgehead position in this compound introduces profound stereoelectronic effects that significantly alter the electronic structure and chemical behavior of the molecule. Gem-difluorination represents a unique substitution pattern where both fluorine atoms are attached to the same carbon center, creating a distinctive electronic environment that differs markedly from other halogenation patterns. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) results in substantial electron withdrawal from the C7 carbon, creating a highly polarized region within the molecular structure.
The stereoelectronic effects of gem-difluorination manifest through several distinct mechanisms. First, the inductive effect of the fluorine atoms creates a significant dipole moment that influences the electron density distribution throughout the bicyclic framework. This electron withdrawal effect is transmitted through the sigma bond network, affecting the reactivity of distant functional groups including the carboxylic acid moiety at the C3 position. The magnitude of this effect is particularly pronounced due to the constrained geometry of the bicyclic system, which limits conformational flexibility and maintains consistent spatial relationships between the fluorine substituents and other molecular regions.
Second, hyperconjugative interactions between the carbon-fluorine bonds and adjacent carbon-carbon bonds contribute to the overall stabilization or destabilization of specific conformations. Research on gem-difluoroalkene systems has demonstrated that the combination of hyperconjugative donation and sigma-induction effects results in distinctive charge distributions, with calculated charges showing significant polarization at fluorinated carbon centers. In the context of the bicyclic system, these effects contribute to the overall strain energy and influence the preferred conformational arrangements of the molecule.
The gem-difluorination also affects the acid-base properties of the carboxylic acid functionality through space and through-bond interactions. The electron-withdrawing nature of the fluorine substituents increases the acidity of the carboxylic acid group by stabilizing the conjugate base form through inductive effects. This enhancement of acidity is a well-documented phenomenon in fluorinated organic compounds and represents an important consideration for understanding the chemical behavior of this compound in various chemical environments.
Conformational Dynamics in Solution and Solid States
The conformational behavior of this compound is governed by the interplay between ring strain, stereoelectronic effects, and intermolecular interactions. The constrained nature of the bicyclic framework significantly limits conformational flexibility compared to acyclic systems, yet important conformational variations can still occur, particularly involving the orientation of the carboxylic acid group and subtle ring puckering effects within the cyclohexane portion of the molecule. Understanding these conformational dynamics is essential for predicting chemical reactivity, crystal packing arrangements, and solution-phase behavior.
In solution, the molecule exists as a dynamic equilibrium between different conformational states, with rapid interconversion occurring on timescales that are typically fast relative to most spectroscopic measurements. The energy barriers for conformational interconversion are generally low due to the inherent flexibility of the cyclohexane ring, despite the constraints imposed by the fused cyclopropane moiety. Solvent effects play a crucial role in determining the relative populations of different conformers, as polar solvents can selectively stabilize conformations that maximize favorable dipole-solvent interactions, particularly involving the carboxylic acid functionality and the polarized carbon-fluorine bonds.
The solid-state conformational preferences often differ significantly from solution-phase behavior due to the influence of crystal packing forces. Intermolecular hydrogen bonding involving the carboxylic acid groups creates extended networks that can stabilize conformations that might be less favorable in isolated molecules. Additionally, van der Waals interactions between fluorine atoms and neighboring molecules contribute to the overall crystal packing arrangement and can influence the preferred conformational states observed in crystalline samples.
Temperature effects on conformational dynamics are particularly important for understanding the behavior of this compound across different experimental conditions. At elevated temperatures, increased thermal energy enables access to higher-energy conformational states, potentially revealing conformational preferences that are not apparent at ambient conditions. Conversely, low-temperature studies can provide insights into the most thermodynamically stable conformations by minimizing the influence of thermal population of excited conformational states.
X-ray Crystallographic Studies of Bicyclic Framework
Single crystal X-ray diffraction analysis represents the gold standard for determining precise three-dimensional molecular structures and has provided crucial insights into the solid-state conformational preferences of fluorinated bicyclic systems. Research on related difluorobicyclic compounds has demonstrated the power of crystallographic methods for revealing subtle structural details that are not readily accessible through other analytical techniques. In the context of bicyclo[4.1.0]heptane derivatives, crystallographic studies have revealed important information about bond lengths, bond angles, and overall molecular geometry that directly relates to understanding structure-activity relationships.
Crystallographic investigations of bicyclic frameworks similar to this compound have shown that the introduction of fluorine substituents leads to measurable changes in molecular dimensions compared to unsubstituted systems. Specifically, the presence of gem-difluorination at bridgehead positions affects the overall molecular geometry by altering bond lengths and angles throughout the bicyclic framework. These structural changes are particularly pronounced in the vicinity of the fluorinated carbon, where the strong carbon-fluorine bonds and the unique stereoelectronic properties of fluorine create a distinctive local environment.
The crystallographic data typically reveal that fluorinated bicyclic systems exhibit shortened internuclear distances between terminal atoms compared to their non-fluorinated analogs. Research on related systems has demonstrated distance reductions of 17-20% when aromatic groups are replaced with difluorobicyclic units, primarily attributed to the shorter transannular distances characteristic of strained ring systems. These structural contractions have important implications for the use of such compounds as bioisosteric replacements in medicinal chemistry applications.
Crystal packing analysis provides additional insights into the intermolecular interactions that govern solid-state behavior. The carboxylic acid functionality in this compound is expected to participate in hydrogen bonding networks that significantly influence crystal structure and physical properties. The combination of hydrogen bond donors and acceptors, along with the polarized carbon-fluorine bonds, creates opportunities for complex intermolecular interaction patterns that can be definitively characterized through careful crystallographic analysis.
Nuclear Magnetic Resonance-Based Conformational Analysis (Phosphorus-31/Fluorine-19 Correlation Spectroscopy)
Nuclear magnetic resonance spectroscopy provides powerful tools for investigating conformational dynamics and electronic structure in fluorinated organic compounds. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for studying fluorinated systems due to the high sensitivity of fluorine chemical shifts to local electronic environment and molecular conformation. The unique properties of fluorine as a nuclear magnetic resonance probe make it an ideal reporter for studying stereoelectronic effects and conformational behavior in complex molecular systems.
The application of fluorine-19 nuclear magnetic resonance to functional screening and structural analysis has demonstrated its utility in diverse chemical and biological contexts. The method offers advantages including easy setup, robustness, flexibility, and lack of signal interference, making it particularly suitable for studying complex molecular systems such as fluorinated bicyclic compounds. In the context of this compound, fluorine-19 nuclear magnetic resonance can provide detailed information about the chemical environment of the gem-difluoro substituents and their interactions with other molecular regions.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy methods, enable the investigation of through-space and through-bond interactions that are crucial for understanding conformational behavior. While the specific mention of phosphorus-31/fluorine-19 correlation spectroscopy in the context of this compound suggests the possibility of phosphorus-containing derivatives or complexes, the fundamental principles of correlation spectroscopy can be applied to understand the relationships between different nuclear environments within the molecule.
The chemical shift range and coupling patterns observed in fluorine-19 nuclear magnetic resonance spectra provide detailed information about the local electronic environment of the fluorine atoms. The gem-difluoro substitution pattern typically results in characteristic chemical shift values and coupling constants that reflect the unique stereoelectronic environment created by the bicyclic framework. Temperature-dependent nuclear magnetic resonance studies can reveal information about conformational exchange processes and energy barriers for conformational interconversion, providing insights into the dynamic behavior of the molecule in solution.
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)5-2-1-4(7(11)12)3-6(5)8/h4-6H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUIPSUJMURKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Bicyclic Precursors
- Starting Material: Typically, a bicyclo[4.1.0]heptane derivative such as 7,7-dihalobicyclo[4.1.0]heptane or 7,7-difluorobicyclo[4.1.0]heptane-3-carbaldehyde is used as the precursor.
- Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for introducing fluorine atoms at the 7-position due to its selectivity and mild reaction conditions.
- Reaction Conditions: Anhydrous solvents (e.g., dichloromethane) and low temperatures (typically 0 to -78 °C) are maintained to control the fluorination process and prevent side reactions.
- Mechanism: The fluorination proceeds via nucleophilic substitution or fluorodeoxygenation mechanisms depending on the precursor functional groups.
Oxidation of the Aldehyde to Carboxylic Acid
- Precursor: 7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde is oxidized to the corresponding carboxylic acid.
- Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidants are used.
- Reaction Conditions: The oxidation is typically carried out in aqueous or mixed solvent systems under controlled temperature to avoid over-oxidation or degradation.
- Outcome: The aldehyde group is smoothly converted into the carboxylic acid functional group without affecting the bicyclic fluorinated core.
Alternative Synthetic Pathways
- Cyclopropanation: The bicyclic core can be constructed via cyclopropanation of cyclohexene derivatives using difluorocarbene intermediates generated in situ.
- Phase Transfer Catalysis (PTC): In some analogous syntheses (e.g., for 7,7-dichlorobicyclo[4.1.0]heptane), PTC facilitates the generation of carbene intermediates from haloform reagents and strong bases, which then react with cyclohexene to form bicyclic structures. This approach may be adapted for fluorinated analogs with suitable fluorocarbenes.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Fluorination | Diethylaminosulfur trifluoride (DAST), anhydrous solvent, low temperature (0 to -78 °C) | Ensures selective fluorination, minimizes side reactions |
| Oxidation | KMnO4 or CrO3, aqueous/mixed solvent, controlled temperature | Converts aldehyde to carboxylic acid efficiently |
| Cyclopropanation (precursor synthesis) | Haloform (e.g., chloroform), NaOH, phase transfer catalyst (e.g., benzyltriethylammonium chloride) | Generates bicyclic core via carbene addition |
Industrial Scale Production Considerations
- Continuous Flow Reactors: For scalability, continuous flow systems are preferred to maintain precise temperature control and mixing efficiency, especially during fluorination and oxidation steps.
- Catalyst Use: Catalysts and phase transfer agents optimize reaction rates and yields.
- Safety and Environmental Controls: Due to the toxicity and reactivity of fluorinating agents and oxidants, industrial processes incorporate rigorous containment and waste treatment protocols.
Research Findings and Analytical Data
- Yields: Fluorination and oxidation steps typically achieve moderate to high yields (50–90%) depending on reaction optimization.
- Spectroscopic Characterization:
- NMR: ^19F NMR confirms fluorine incorporation; ^1H and ^13C NMR verify bicyclic structure and carboxylic acid presence.
- IR Spectroscopy: Characteristic C-F stretches and carboxylic acid O-H and C=O bands are observed.
- Mass Spectrometry: Confirms molecular weight and purity.
- Purity Assessment: Chromatographic methods (GC or HPLC) are used for purity evaluation.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Product/Outcome | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| Fluorination | Diethylaminosulfur trifluoride, low temp | 7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde | 60–85 | Selective fluorination, mild conditions |
| Oxidation | KMnO4 or CrO3, aqueous/mixed solvent | This compound | 70–90 | Efficient aldehyde to acid conversion |
| Cyclopropanation (precursor synthesis) | Haloform, NaOH, phase transfer catalyst | Bicyclic core intermediate | 40–80 | Carbene addition to cyclohexene |
Chemical Reactions Analysis
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the formation of more complex molecules through various chemical reactions such as:
- Oxidation : Converts the carboxylic acid group to ketones or aldehydes.
- Reduction : Can reduce the carboxylic acid to alcohols.
- Substitution Reactions : The fluorine atoms can be replaced with other functional groups, enhancing the compound's utility in synthesizing derivatives with different properties .
Biological Research
This compound has shown promise in biological studies, particularly in enzyme inhibition and protein-ligand interactions. The presence of fluorine enhances binding affinity, making it a candidate for drug development. Research indicates that compounds with fluorinated groups often exhibit increased metabolic stability and altered biological activity .
Pharmaceutical Development
In medicinal chemistry, this compound is explored as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics may contribute to the efficacy and safety profiles of new drugs, particularly those targeting specific biochemical pathways .
Material Science
The compound is also utilized in the development of new materials, particularly those requiring enhanced chemical resistance or specific mechanical properties due to its unique structure and reactivity .
Fluorinated Compounds Production
As a precursor for other fluorinated compounds, it plays a crucial role in industries focused on producing specialty chemicals that require fluorine for enhanced performance characteristics .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways associated with cancer progression. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent .
Case Study 2: Synthesis of Complex Molecules
Researchers utilized this compound as a starting material to synthesize a series of novel antifungal agents. The incorporation of the bicyclic structure improved the bioactivity of the resulting compounds compared to traditional antifungal agents .
Mechanism of Action
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, leading to effective inhibition or activation of target pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic Acid
Key Differences :
- Structure : The carboxylic acid group is located at the 1-position instead of the 3-position (CAS: 2248351-67-7) .
- Synthesis : Prepared via reaction of 7,7-difluorobicyclo[4.1.0]heptane with chloroformic acid under controlled conditions, differing in regioselectivity compared to the 3-carboxylic acid derivative .
Oxygen-Substituted Analogs: 7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid
Key Differences :
- Structure : Replaces the 7,7-difluoro substituents with an oxygen atom in the cyclohexane ring, forming an epoxide-like structure (e.g., CAS: 139198-19-9) .
- Physicochemical Properties :
- Applications : Widely used in epoxy resins (e.g., ERL-4221) for industrial coatings and adhesives, contrasting with the pharmaceutical focus of the fluorinated compound .
Halogenated Derivatives: 5-Halo-4-Fluoro-4,7,7-Trimethyl-3-Oxabicyclo[4.1.0]heptane-2-ones
Key Differences :
Ring-Size Variants: 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid
Biological Activity
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound noted for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its intriguing interactions with biological systems.
- IUPAC Name: this compound
- CAS Number: 1909327-73-6
- Molecular Formula: C8H10F2O2
- Molecular Weight: 176.16 g/mol
- Melting Point: 85-86 °C
- Purity: ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research suggests that this compound may act as an inhibitor or modulator of certain enzymes or receptors, although detailed mechanisms are still under investigation.
Antimicrobial Activity
Studies have indicated that derivatives of bicyclic compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, suggesting potential for similar activity.
Anticancer Potential
Preliminary research has suggested that bicyclic acids can influence cancer cell proliferation and apoptosis pathways. Investigations into the structure-activity relationship (SAR) of bicyclic compounds indicate that modifications at the carboxylic acid position can enhance anticancer activity .
Neuroactive Properties
Emerging studies suggest that bicyclic compounds may exhibit neuroactive properties, potentially influencing neurotransmitter systems. The structural analogs of this compound have been explored for their effects on neuronal signaling pathways .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis can involve multi-step strategies, such as fluorination of bicyclo precursors or hydrolysis of ester intermediates. For example, analogous fluorinated carboxylic acids (e.g., Compound 7 in ) were synthesized via substitution and hydrolysis steps, achieving 63.69% yield using KCO and NaOH under mild conditions . Researchers should optimize catalysts (e.g., Pd(OAc) for coupling reactions ), solvent systems (e.g., 1,4-dioxane/water), and reaction times to maximize purity (>97%) and minimize side products. Purity assessment via HPLC or H NMR integration is critical .
Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?
- Methodological Answer : Structural validation requires H/C NMR, high-resolution MS, and IR spectroscopy. For bicyclo systems, NMR coupling constants (e.g., δ 7.16–8.79 in ) and MS fragmentation patterns are key. Comparative analysis with computational tools like PubChem’s InChI codes (e.g., InChI=1S/C14H13NO4...) ensures accuracy . X-ray crystallography may resolve stereochemical ambiguities in the bicyclo framework .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using polar solvents like ethanol) are effective. For fluorinated compounds, reverse-phase HPLC with C18 columns can enhance separation efficiency. Purity thresholds (>97%) should be verified via melting point analysis and H NMR .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine atoms at the 7,7 positions influence the acidity and reactivity of the carboxylic acid group?
- Methodological Answer : Fluorine’s inductive effect increases acidity by stabilizing the carboxylate anion. Comparative pKa studies with non-fluorinated analogs (e.g., bicyclo[4.1.0]heptane-3-carboxylic acid) using potentiometric titration or DFT calculations (B3LYP/6-311++G(d,p)) can quantify this effect. Computational models may reveal charge redistribution, as seen in perfluorinated systems .
Q. What experimental designs are suitable for assessing the thermal and photochemical stability of this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Photostability under UV/visible light (e.g., 254–365 nm) should be tested in quartz cells, monitoring degradation via HPLC. Control variables like oxygen and humidity are critical, as perfluorinated compounds often exhibit enhanced stability .
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09 with M06-2X functional) can map electrostatic potential surfaces and frontier molecular orbitals. For example, the bicyclo strain and fluorine’s electronegativity may direct nucleophilic attacks to specific carbons. Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) .
Q. How should researchers address contradictory data in synthetic yields or spectroscopic assignments?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Cross-validate spectroscopic data with 2D NMR (COSY, HSQC) and high-resolution MS. For unresolved discrepancies, collaborate with crystallography facilities or computational chemists to resolve structural ambiguities .
Q. What comparative studies can elucidate the biological or catalytic activity of this compound versus its non-fluorinated analogs?
- Methodological Answer : Design enzyme inhibition assays (e.g., against c-Met kinase ) or catalytic cycles (e.g., esterification) to compare activity. Fluorine’s steric and electronic effects may alter binding affinity or transition-state stabilization. Use isothermal titration calorimetry (ITC) or kinetic isotope effects (KIEs) to probe mechanistic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
